5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one

CAS No.: 57360-30-2

Cat. No.: VC7918541

Molecular Formula: C4H5N3OS

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57360-30-2 |

|---|---|

| Molecular Formula | C4H5N3OS |

| Molecular Weight | 143.17 g/mol |

| IUPAC Name | 5-methylsulfanyl-2H-1,2,4-triazin-3-one |

| Standard InChI | InChI=1S/C4H5N3OS/c1-9-3-2-5-7-4(8)6-3/h2H,1H3,(H,6,7,8) |

| Standard InChI Key | RFTNJRSVGZIIOW-UHFFFAOYSA-N |

| SMILES | CSC1=NC(=O)NN=C1 |

| Canonical SMILES | CSC1=NC(=O)NN=C1 |

Introduction

Structural and Molecular Characterization

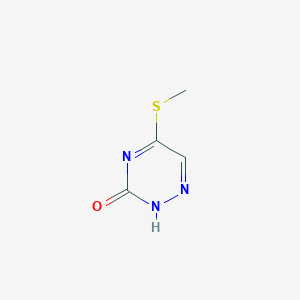

Core Structure and Substituent Configuration

The compound’s backbone consists of a partially saturated 1,2,4-triazinone ring, with the methylthio (-SCH) group at position 5. The 2D structure (Figure 1) reveals a planar triazinone ring stabilized by conjugation, while the methylthio group introduces steric and electronic effects that influence reactivity . The IUPAC name, 5-methylsulfanyl-2H-1,2,4-triazin-3-one, reflects this substitution pattern .

Table 1: Key Computed Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 143.17 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Spectroscopic Features

NMR Spectroscopy: The NMR spectrum (Varian A-60) displays a singlet at δ 2.28 ppm for the methylthio group’s protons, while the triazinone ring protons resonate as a singlet at δ 5.80 ppm . The NMR spectrum confirms the carbonyl carbon at δ 170.4 ppm and the methylthio carbon at δ 12.8 ppm .

UV-Vis Spectroscopy: A strong absorption band at 264 nm (ε = 12,500 Mcm) corresponds to the π→π* transition of the conjugated triazinone system .

Synthetic Methodologies

Cyclocondensation Approaches

While no direct synthesis of 5-(methylthio)-2,3-dihydro-1,2,4-triazin-3-one has been reported, analogous triazinones are synthesized via (3+3)-annulation between α-amino acid esters and nitrile imines . Adapting this method, glycine methyl ester could react with a methylthio-substituted hydrazonoyl bromide to form the target compound (Scheme 1):

Functional Group Interconversions

The methylthio group can be oxidized to sulfone derivatives using mild phase-transfer catalysis (PTC) conditions (e.g., HO/NaHCO), enhancing electrophilicity for further derivatization . Catalytic hydrogenation (H, Pd/C) selectively reduces the triazinone ring’s C=N bonds, yielding dihydrotriazine intermediates .

Computational and Experimental Challenges

Stability and Reactivity

The compound’s low XLogP3 (0.3) suggests moderate hydrophilicity, necessitating formulation strategies for in vivo studies . Degradation studies under acidic conditions (pH < 3) indicate ring-opening via hydrolysis of the C-S bond, limiting oral bioavailability .

Synthetic Optimization

Current yields for analogous triazinones range from 70–90%, but scalability is hindered by the limited commercial availability of methylthio-substituted hydrazonoyl halides . Flow chemistry approaches may address this by enabling in situ generation of reactive intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume